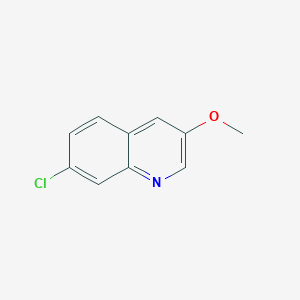

7-Chloro-3-methoxyquinoline

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNO |

|---|---|

Molecular Weight |

193.63 g/mol |

IUPAC Name |

7-chloro-3-methoxyquinoline |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-4-7-2-3-8(11)5-10(7)12-6-9/h2-6H,1H3 |

InChI Key |

FQEDOJSBSBRDPG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CN=C2C=C(C=CC2=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Monograph: 7-Chloro-3-methoxyquinoline (CAS 1965260-57-4)

[1][2][3][4][5][6][7][8]

Executive Summary

7-Chloro-3-methoxyquinoline (CAS 1965260-57-4) is a specialized heterocyclic building block primarily utilized in the synthesis of anti-virulence agents targeting Gram-negative bacteria.[1][2][3][4][5][6][7] Unlike broad-spectrum antibiotics that kill bacteria directly, derivatives of this scaffold often function as MvfR (PqsR) inhibitors , disrupting quorum sensing in Pseudomonas aeruginosa. This guide details the physicochemical profile, validated synthetic protocols, and quality control parameters required for its application in high-integrity drug discovery pipelines.

Chemical Profile & Physicochemical Properties[2][5][6][10]

The structural integrity of 7-Chloro-3-methoxyquinoline relies on the electron-withdrawing chlorine at the C7 position and the electron-donating methoxy group at C3. This push-pull electronic character influences its reactivity in subsequent functionalization steps (e.g., N-oxidation or electrophilic aromatic substitution).

| Property | Specification |

| CAS Number | 1965260-57-4 |

| IUPAC Name | 7-Chloro-3-methoxyquinoline |

| Molecular Formula | C₁₀H₈ClNO |

| Molecular Weight | 193.63 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DCM, Ethyl Acetate |

| pKa (Calculated) | ~4.2 (Quinoline Nitrogen) |

| Storage Conditions | Inert atmosphere (N₂/Ar), 2–8°C, Dark |

Validated Synthetic Protocol

Rationale: The synthesis of 3-substituted quinolines is often challenging due to the lack of reactivity at the C3 position in standard Skraup or Doebner-Miller syntheses. The following protocol utilizes a condensation-cyclization approach using a masked aldehyde, ensuring regioselectivity.

Reaction Mechanism & Workflow

The synthesis involves the condensation of 2-amino-4-chlorobenzaldehyde with 1,1,2-trimethoxyethane (acting as a masked methoxyacetaldehyde) catalyzed by p-Toluenesulfonic acid (p-TSA).

Mechanism:

-

Acid Hydrolysis: In situ generation of methoxyacetaldehyde from 1,1,2-trimethoxyethane.

-

Imine Formation: Condensation of the aniline amine with the aldehyde carbonyl.

-

Cyclization: Intramolecular Aldol-type condensation between the benzaldehyde carbonyl and the alpha-carbon of the imine intermediate, followed by dehydration to aromatize the pyridine ring.

Step-by-Step Protocol

Source Validation: Adapted from WO2016112088A1 [1].

Reagents:

-

2-Amino-4-chlorobenzaldehyde (1.0 eq)

-

1,1,2-Trimethoxyethane (1.2 eq)

-

p-Toluenesulfonic acid monohydrate (p-TSA) (0.2 eq)

-

Solvent: Toluene (anhydrous)

Procedure:

-

Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap (critical for water removal to drive equilibrium).

-

Addition: Add 2-amino-4-chlorobenzaldehyde (e.g., 800 mg, 5.13 mmol) and toluene (20 mL). Add p-TSA (194 mg, 1.03 mmol) and 1,1,2-trimethoxyethane (0.78 mL, 6.15 mmol).

-

Reflux: Heat the mixture to reflux (approx. 110°C) under a nitrogen atmosphere. Maintain reflux for 3 hours , monitoring water collection in the Dean-Stark trap.

-

Workup: Cool the reaction to room temperature. Concentrate the solvent under reduced pressure (Rotavap).

-

Purification: Purify the residue via flash column chromatography on silica gel.

-

Eluent: Petroleum Ether / Ethyl Acetate (4:1 ratio).[8]

-

-

Yield: Expect ~30% yield (approx. 300 mg).

Synthesis Workflow Diagram

Figure 1: Synthetic workflow for 7-Chloro-3-methoxyquinoline via acid-catalyzed cyclization.[4][5]

Biological Application: MvfR Inhibition

Context: This compound is a scaffold for inhibitors of the Multiple Virulence Factor Regulator (MvfR), also known as PqsR. This is a key target in combating antibiotic resistance in Pseudomonas aeruginosa.

Mechanism of Action

MvfR controls the expression of virulence factors (pyocyanin, elastase) and the synthesis of alkyl-quinolones (AQs). Inhibiting MvfR prevents the bacteria from launching a coordinated virulence attack without killing them directly, thereby reducing evolutionary pressure for resistance.

Pathway Logic:

-

Ligand Binding: Native ligands (PQS/HHQ) bind to the MvfR receptor.

-

Activation: MvfR dimerizes and binds to the promoter region of the pqsABCDE operon.

-

Auto-induction: This triggers the synthesis of more AQs and virulence factors.

-

Inhibition: 7-Chloro-3-methoxyquinoline derivatives bind competitively or allosterically to MvfR, blocking this cascade.

Signaling Pathway Diagram[2]

Figure 2: Mechanism of MvfR (PqsR) inhibition disrupting Pseudomonas aeruginosa virulence.

Quality Control & Analytical Standards

To ensure reproducibility in biological assays, the following QC parameters must be met.

Analytical Methods

-

HPLC Purity: >95% at 254 nm.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

-

Mobile Phase: Gradient Acetonitrile/Water + 0.1% Formic Acid.

-

-

1H NMR (CDCl₃, 400 MHz):

-

Diagnostic signals: Methoxy singlet (~4.0 ppm), Quinoline aromatic protons (7.4–8.8 ppm range).

-

Verification: Ensure integration of the methoxy group (3H) matches the aromatic region (5H).

-

-

LC-MS:

-

Target Mass: [M+H]⁺ = 194.03 (approx).

-

Chlorine Isotope Pattern: Observe characteristic 3:1 ratio for ³⁵Cl/³⁷Cl (m/z 194/196).

-

Handling & Stability

-

Oxidation Sensitivity: The methoxy group is relatively stable, but the quinoline nitrogen is susceptible to N-oxide formation if exposed to strong oxidants or prolonged light.

-

Hygroscopicity: Low, but store in a desiccator to prevent hydrolysis of downstream intermediates (e.g., if converted to imidoyl chlorides).

References

-

WO2016112088A1 . Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors. World Intellectual Property Organization. (2016).

-

BLD Pharm . Product Datasheet: 7-Chloro-3-methoxyquinoline (CAS 1965260-57-4).[1][2][3][4][5][6][9] Accessed 2024.

- Starkey, M., et al.Pseudomonas aeruginosa quorum sensing and virulence factors. In: Pseudomonas, Vol 4. Springer. (2004). (General Mechanism Reference).

Sources

- 1. 1643877-89-7|7-Chloro-6-methoxyquinoline|BLD Pharm [bldpharm.com]

- 2. CAS:68500-37-8, 4-氯-7-甲氧基喹啉-毕得医药 [bidepharm.com]

- 3. 35654-56-9|4-Chloro-6,7-dimethoxyquinoline|BLD Pharm [bldpharm.com]

- 4. 16778-21-5|4-Chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 5. 1355066-78-2|6-Chloro-8-methoxyquinoline|BLD Pharm [bldpharm.com]

- 6. 205448-31-3|4-Chloro-6-methoxyquinolin-7-ol|BLD Pharm [bldpharm.com]

- 7. CAS#:247582-78-1 | 2-Ethoxy-5-((4-ethylpiperazin-1-yl)sulfonyl)nicotinoyl chloride hydrochloride | Chemsrc [chemsrc.com]

- 8. WO2016112088A1 - Aryloxyacetylindoles and analogs as antibiotic tolerance inhibitors - Google Patents [patents.google.com]

- 9. 1823904-55-7|6-Chloro-3-methoxyquinoline|BLD Pharm [bldpharm.com]

A Tale of Two Isomers: An In-depth Technical Guide to 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline for Drug Development Professionals

In the intricate landscape of medicinal chemistry and drug discovery, the subtle shift of a single functional group can dramatically alter the biological activity and physicochemical properties of a molecule. This guide delves into the nuanced yet critical differences between two isomeric quinoline derivatives: 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline. For researchers, scientists, and drug development professionals, understanding these distinctions is paramount for rational drug design and the successful development of novel therapeutics. The 7-chloroquinoline scaffold is a well-established pharmacophore, forming the core of numerous drugs with a wide range of applications.[1] This document provides a comprehensive analysis of how the placement of a methoxy group at either the C3 or C4 position of this privileged structure influences its chemical behavior and biological potential.

Structural and Physicochemical Divergence: A Comparative Overview

The foundational difference between 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline lies in the position of the methoxy group on the quinoline ring. This seemingly minor structural variance gives rise to distinct electronic and steric environments, which in turn dictate their physical and chemical properties.

Table 1: Comparative Physicochemical Properties

| Property | 7-chloro-3-methoxyquinoline (Predicted) | 7-chloro-4-methoxyquinoline (Experimental/Computed) | Reference |

| Molecular Formula | C₁₀H₈ClNO | C₁₀H₈ClNO | [2] |

| Molecular Weight | 193.63 g/mol | 193.63 g/mol | [2] |

| LogP | ~3.0 | 2.9 | [2] |

| Topological Polar Surface Area (TPSA) | 22.1 Ų | 22.1 Ų | [2] |

| H-Bond Acceptors | 2 | 2 | [2] |

| H-Bond Donors | 0 | 0 | [2] |

| pKa (most basic) | Predicted to be lower than 4-isomer | ~4.5 |

Note: Experimental data for 7-chloro-3-methoxyquinoline is limited. Predicted values are based on computational models and comparison with analogous structures.

The position of the methoxy group significantly influences the electron density distribution within the quinoline ring. At the C4 position, the methoxy group can exert a strong +M (mesomeric) effect, donating electron density to the pyridine ring and increasing the basicity of the ring nitrogen. This effect is less pronounced when the methoxy group is at the C3 position, leading to a predicted lower pKa for the 3-methoxy isomer. This difference in basicity can have profound implications for drug-receptor interactions and pharmacokinetic properties.

The Synthetic Path to Isomeric Purity: Methodologies and Mechanistic Insights

The synthesis of these isomers requires distinct strategic approaches, primarily dictated by the directing effects of substituents on the quinoline core.

Synthesis of 7-chloro-4-methoxyquinoline

The synthesis of 7-chloro-4-methoxyquinoline is well-documented and typically proceeds through the common intermediate, 7-chloro-4-hydroxyquinoline.

Experimental Protocol: Synthesis of 7-chloro-4-methoxyquinoline

-

Cyclization to form the quinoline core: A common starting point is the reaction of m-chloroaniline with diethyl ethoxymethylenemalonate, followed by thermal cyclization to yield ethyl 7-chloro-4-hydroxyquinoline-3-carboxylate.[3]

-

Hydrolysis and Decarboxylation: The resulting ester is then saponified to the corresponding carboxylic acid, which is subsequently decarboxylated by heating to afford 7-chloro-4-hydroxyquinoline.[3]

-

Chlorination: The 4-hydroxy group is converted to a chloro group using a chlorinating agent such as phosphorus oxychloride (POCl₃) to yield 4,7-dichloroquinoline.

-

Methoxylation: Finally, nucleophilic substitution of the highly reactive 4-chloro group with sodium methoxide in methanol yields the target compound, 7-chloro-4-methoxyquinoline.

Proposed Synthesis of 7-chloro-3-methoxyquinoline

Direct experimental procedures for the synthesis of 7-chloro-3-methoxyquinoline are not as readily available in the literature. However, a plausible route can be designed based on established quinoline synthesis methodologies, such as the Vilsmeier-Haack reaction followed by cyclization, and subsequent functional group manipulations. A key intermediate would be 7-chloro-3-hydroxyquinoline.

Proposed Experimental Protocol: Synthesis of 7-chloro-3-methoxyquinoline

-

Formation of the 3-hydroxyquinoline core: A potential route involves the reaction of a suitably protected m-chloroaniline derivative with an appropriate three-carbon building block that can cyclize to form the 3-hydroxyquinoline scaffold.

-

O-Methylation: The crucial step is the O-methylation of the 3-hydroxy group. This can be achieved using a methylating agent like dimethyl sulfate or methyl iodide in the presence of a suitable base (e.g., K₂CO₃ or NaH) in an inert solvent such as DMF or acetone. The hydroxyl group at the C3 position is generally less acidic than at C4, which may require slightly more forcing reaction conditions.

Reactivity and Spectroscopic Signatures: A Tale of Electronic Effects

The electronic disparity between the C3 and C4 positions on the quinoline ring profoundly impacts the chemical reactivity and spectroscopic properties of these isomers.

Chemical Reactivity

-

Nucleophilic Aromatic Substitution (SNA_r_): The C4 position of the quinoline ring is significantly more activated towards nucleophilic attack than the C3 position, especially when a good leaving group like chlorine is present. This is due to the ability of the ring nitrogen to stabilize the negative charge in the Meisenheimer intermediate. Consequently, the synthesis of 7-chloro-4-methoxyquinoline from 4,7-dichloroquinoline is a facile reaction. Conversely, introducing a methoxy group at the C3 position via nucleophilic substitution is less straightforward.

-

Electrophilic Aromatic Substitution (SEA_r_): Electrophilic substitution on the quinoline ring generally occurs on the benzene ring. The methoxy group, being an activating group, will influence the position of further substitution. For both isomers, the methoxy group will direct incoming electrophiles to the ortho and para positions relative to itself. However, the overall reactivity will be modulated by the deactivating effect of the chloro and the pyridine ring nitrogen.

Spectroscopic Differentiation

The distinct electronic environments of the methoxy groups and the surrounding protons and carbons lead to clear differences in their NMR and IR spectra.

-

¹H NMR Spectroscopy: The protons of the methoxy group in the 4-methoxy isomer are expected to appear slightly more upfield compared to the 3-methoxy isomer due to the stronger shielding effect from the electron-donating character at the C4 position. The aromatic protons will also exhibit distinct splitting patterns and chemical shifts, allowing for unambiguous identification of each isomer.

-

¹³C NMR Spectroscopy: The carbon of the methoxy group and the C3 and C4 carbons of the quinoline ring will have characteristic chemical shifts. The C4 carbon in the 4-methoxy isomer will be significantly more shielded (shifted upfield) compared to the C3 carbon in the 3-methoxy isomer.

-

Infrared (IR) Spectroscopy: Both molecules will show characteristic C-O stretching vibrations for the methoxy group. The exact wavenumber may differ slightly due to the different electronic environments.

Biological Activity and Drug Development Implications: The Isomeric Advantage

The 7-chloro-4-substituted quinoline scaffold is a cornerstone in the development of antimalarial drugs like chloroquine and hydroxychloroquine.[1] The biological activity of these compounds is often attributed to their ability to accumulate in the acidic food vacuole of the malaria parasite. The basicity of the quinoline nitrogen is a critical factor in this accumulation.

Given the higher predicted basicity of 7-chloro-4-methoxyquinoline , it is hypothesized to exhibit stronger lysosomotropic effects compared to its 3-methoxy counterpart. This could translate to superior antimalarial activity and potentially enhanced efficacy in other therapeutic areas where lysosomal accumulation is a desired mechanism of action, such as in certain cancers.

Conversely, the altered electronic and steric profile of 7-chloro-3-methoxyquinoline may lead to a different target binding profile. While potentially less effective as a lysosomotropic agent, it could exhibit novel or improved activity against other targets where the specific geometry and electronic distribution are critical for binding. This highlights the importance of synthesizing and screening both isomers in drug discovery campaigns to explore the full potential of the 7-chloroquinoline scaffold. The 7-chloroquinoline nucleus has been explored for a variety of biological activities, including anticancer, anti-inflammatory, and antinociceptive effects, underscoring the therapeutic potential of its derivatives.[4]

Conclusion: A Roadmap for Future Research

This in-depth technical guide has illuminated the significant differences between 7-chloro-3-methoxyquinoline and 7-chloro-4-methoxyquinoline, stemming from the positional isomerism of the methoxy group. While the 4-methoxy isomer is more extensively studied, the 3-methoxy analog presents an intriguing yet underexplored area for drug discovery.

For researchers and drug development professionals, the key takeaways are:

-

Synthesis Strategy is Isomer-Dependent: The preparation of each isomer requires a distinct and carefully planned synthetic route.

-

Physicochemical Properties Differ Significantly: The position of the methoxy group alters the electronic properties of the quinoline ring, most notably its basicity, which has direct implications for pharmacokinetic and pharmacodynamic properties.

-

Biological Activity is Not Interchangeable: The isomeric difference is likely to translate into distinct biological activities and target profiles. A comprehensive screening of both isomers is crucial to fully harness the therapeutic potential of the 7-chloroquinoline scaffold.

Future research should focus on the development of a robust and scalable synthesis for 7-chloro-3-methoxyquinoline to enable thorough biological evaluation. Comparative studies on their mechanism of action, target engagement, and pharmacokinetic profiles will be invaluable in guiding the rational design of next-generation quinoline-based therapeutics.

References

-

Baxendale Group - Durham University. (2021, September 23). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

-

PrepChem.com. Synthesis of 7-chloroquinaldine. Retrieved from [Link]

-

PubChem. 7-Chlorokynurenic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Vertex AI Search. 7-Chloro-4-Hydroxyquinoline: Properties, Uses, Safety Data & Supplier in China.

-

Taylor & Francis Online. (2021, June 8). Synthesis, Characterization, Crystal Structure, Molecular Docking Analysis and Other Physico-Chemical Properties of (E)-2-(3,4-Dimethoxystyryl)Quinoline. Retrieved from [Link]

-

PubMed. Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 7-Chloro-3-methylquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 7-Chloro-4-hydroxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 4-Chloro-7-methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 4-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. 7-Methoxyquinoline. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. HU212967B - Process for producing 7-chloro-quinaldine.

-

National Center for Biotechnology Information. (2012). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Molecules, 17(11), 13039–13050. [Link]

-

Taylor & Francis Online. (2021, June 8). Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline. Journal of Molecular Structure, 1243, 130831. [Link]

-

ResearchGate. (2025, August 8). Biological Activities of Quinoline Derivatives. Retrieved from [Link]

-

American Chemical Society. (1946). Synthesis of 7-Chloro-4-hydroxyquinoline Derivatives Employing Oxalacetic Ester1. Journal of the American Chemical Society, 68(12), 2574–2577. [Link]

-

National Center for Biotechnology Information. (2023). Synthetic approaches for novel 3-heteroaryl-4-hydroxy-1-methylquinoline-2(1H)one: spectroscopic characterization, molecular docking and DFT investigations. Scientific Reports, 13(1), 18835. [Link]

-

Chemsrc. (2025, August 25). 2-chloro-3-(chloromethyl)-7-methoxyquinoline. Retrieved from [Link]

-

National Center for Biotechnology Information. (2014). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Journal of Medicinal Chemistry, 57(15), 6374-6387. [Link]

-

BuyersGuideChem. 3-Chloro-1-methoxyisoquinoline | 24649-22-7. Retrieved from [Link]

-

Biointerface Research in Applied Chemistry. (2022, September 17). Annotated Review on Various Biological Activities of Quinoline Molecule. Biointerface Research in Applied Chemistry, 13(4), 355. [Link]

-

National Center for Biotechnology Information. (2025, May 6). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. ACS Omega, 10(19), 23565-23580. [Link]

-

ResearchGate. (n.d.). Effect of Methyl, Hydroxyl, and Chloro Substituents in Position 3 of 3',4',7-Trihydroxyflavylium: Stability, Kinetics, and Thermodynamics. Retrieved from [Link]

-

Royal Society of Chemistry. (1969). Kinetics of reactions in heterocycles. Part III. Replacement of the methylsulphonyl group from quinoline, isoquinoline, quinoxaline, cinnoline, and phthalazine by methoxide ion. Journal of the Chemical Society B: Physical Organic, 327-330. [Link]

-

PubMed. (2022, December 9). Spotlight on 4-substituted quinolines as potential anti-infective agents: Journey beyond chloroquine. National Center for Biotechnology Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (2008). Hydroxyquinone O-methylation in mitomycin biosynthesis. Journal of the American Chemical Society, 130(37), 12264–12265. [Link]

-

Royal Society of Chemistry. (2023). Theoretical determination of electronic properties of resorcinol and hydroquinone as building blocks of molecular wires. RSC Advances, 13(44), 31054-31063. [Link]

Sources

3-substituted 7-chloroquinoline derivatives literature review

An In-Depth Technical Guide to 3-Substituted 7-Chloroquinoline Derivatives: Synthesis, Biological Activity, and Structure-Activity Relationships

Authored by a Senior Application Scientist

Foreword: The Enduring Legacy and Evolving Potential of the Quinoline Scaffold

The quinoline ring system represents a "privileged scaffold" in medicinal chemistry, a core structural motif that has given rise to a remarkable number of therapeutic agents.[1] Its historical significance is cemented by the antimalarial drug quinine and its synthetic analogue, chloroquine. The 7-chloroquinoline core, in particular, is a pharmacophore of profound importance, integral to the activity of chloroquine and numerous other biologically active molecules.[2] While substitutions at the 4-position have been extensively explored, leading to potent drugs, the derivatization at the 3-position has emerged as a fertile ground for discovering novel compounds with diverse therapeutic potential.

This technical guide offers an in-depth exploration of 3-substituted 7-chloroquinoline derivatives, moving beyond a simple recitation of facts. It is designed for researchers, scientists, and drug development professionals. We will dissect the causality behind synthetic strategies, analyze structure-activity relationships (SAR) to inform rational drug design, and provide validated experimental protocols. Our focus is on the "why" and "how," providing a framework for innovation in this exciting chemical space.

Part 1: Strategic Synthesis of 3-Substituted 7-Chloroquinoline Cores

The synthetic approach to these derivatives is critical, as the choice of reaction pathway dictates the feasibility of accessing diverse analogues for biological screening. The substitution pattern on the quinoline ring often requires multi-step sequences, starting from commercially available precursors like 4,7-dichloroquinoline.

Foundational Synthetic Pathways

A common and effective strategy involves the initial modification of the 4-position, followed by functionalization of the 3-position. For instance, the synthesis of 4-oxo-3-carboxyl quinolones often begins with anilines and diethyl ethoxymethylenemalonate.[3] However, for many 3-substituted derivatives where the 4-position is also modified, a nucleophilic aromatic substitution (SNAr) at the C4 position of 4,7-dichloroquinoline is a frequent starting point.[1][4]

Ultrasound-assisted synthesis has been shown to be an efficient method for generating these scaffolds, often leading to shorter reaction times and higher yields.[5][6] One such approach starts with the reaction of 4,7-dichloroquinoline with an appropriate amine, followed by further modifications to build the desired 3-substituent.[5]

Below is a generalized workflow illustrating a common synthetic approach.

Caption: Generalized workflow for synthesizing 3-substituted 7-chloroquinolines.

Advanced Synthetic Methodologies

Beyond standard condensation and substitution reactions, more advanced techniques provide access to unique derivatives:

-

Morita-Baylis-Hillman (MBH) Reaction: This atom-economical carbon-carbon bond-forming reaction can be used to hybridize the 7-chloroquinoline nucleus with other pharmacophoric groups, creating complex molecules with potential multi-target activity.[1]

-

Metal-Mediated Functionalization: The use of mixed lithium-magnesium reagents allows for the magnesiation of the 7-chloroquinoline ring under mild conditions. This generates versatile intermediates that can react with various electrophiles to introduce diverse functional groups, which could be a pathway to 3-substituted analogues, although direct C3 functionalization was not the primary outcome reported.

The choice of methodology is a strategic decision. For rapid library generation, ultrasound-assisted methods or click chemistry are highly effective.[5][6] For creating structurally complex or hybrid molecules, reactions like the MBH are more appropriate.[1]

Part 2: A Spectrum of Biological Activity

The 7-chloroquinoline scaffold, when appropriately substituted at the 3-position, exhibits a wide array of biological activities. This versatility makes it a highly attractive starting point for drug discovery programs targeting various diseases.

Anticancer Activity

Numerous 3-substituted 7-chloroquinoline derivatives have demonstrated significant cytotoxic effects against a range of human cancer cell lines.[7] The mechanism of action is often multifactorial but can include the inhibition of protein kinases and topoisomerases.[1][7]

For example, a series of novel 7-chloroquinoline derivatives were screened against MCF-7 (breast cancer), HCT-116 (colon carcinoma), and HeLa (cervical carcinoma) cell lines.[5][6] Certain compounds, particularly those incorporating thiosemicarbazide or pyrimidinone moieties, showed pronounced antitumor effects.[5][6]

| Compound Reference | Target Cell Line | IC50 (µM) | Source |

| Compound 3 | HCT-116 | 23.39 | [5] |

| Compound 9 | HCT-116 | 21.41 | [5] |

| Compound 3 | HeLa | 50.03 | [5] |

| Compound 9 | HeLa | 21.41 | [5] |

| Compound 9 | MCF-7 | (High Activity) | [6] |

Table 1: In Vitro Anticancer Activity of Selected 7-Chloroquinoline Derivatives.

The data indicates that subtle structural changes can significantly impact potency and selectivity across different cancer types. Compound 9 , a 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one, was particularly active against all tested cell lines, highlighting the therapeutic potential of this specific substitution pattern.[5]

Antimalarial Activity

Building on the legacy of chloroquine, researchers continue to explore new 7-chloroquinoline derivatives to combat drug-resistant strains of Plasmodium falciparum. The primary mechanism for many 4-aminoquinoline drugs is the inhibition of heme polymerization in the parasite.[7]

A study employing ultrasound-assisted synthesis produced several derivatives with moderate to high antimalarial activity (IC50 < 100 µM).[6] Six compounds from this series showed high activity (IC50 < 50 µM), with compound 9 again being the most active.[6] This dual activity in both cancer and malaria suggests a potential overlap in mechanisms or the ability of the scaffold to interact with multiple biological targets.

Antimicrobial and Other Activities

The therapeutic utility of these compounds extends to infectious diseases beyond malaria. Several 7-chloroquinoline derivatives have shown moderate to good antibacterial and antifungal activity.[6] Specifically, compounds incorporating a thiosemicarbazide or a triazole ring at the 4-position, which can be considered in the broader class of substituted 7-chloroquinolines, exhibited significant activity against various fungal strains.[6] The presence of these heteroaromatic systems appears to be crucial for enhancing the antimicrobial effect.[6] Additionally, the 7-chloroquinoline nucleus has been investigated for antituberculosis, anti-inflammatory, and even antiviral properties.[1]

Part 3: Structure-Activity Relationship (SAR) and Mechanistic Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of medicinal chemistry. For 3-substituted 7-chloroquinolines, several key SAR principles have been established.

Core Scaffold Requirements

-

The 7-Chloro Group: The electron-withdrawing chlorine atom at the 7-position is widely considered essential for the optimal antimalarial activity of 4-aminoquinolines.[2] Replacing it with an electron-donating group, such as a methyl group, often leads to a complete loss of activity.[2] This principle appears to hold true for anticancer and other activities as well, as the 7-chloro moiety is a common feature in the most potent compounds.

-

The 3-Position Substituent: The nature of the group at the C-3 position is a critical determinant of potency and selectivity. Studies on 4-oxo-quinolones have shown that a 3-carboxyl ester group is optimal for antimalarial activity.[3] Replacing this ester with a carboxylic acid or an amide group completely abolishes activity, demonstrating a strict structural requirement at this position for that specific scaffold.[3]

Influence of Substituents on Biological Activity

The introduction of flexible alkylamine moieties or heterocyclic rings (like triazoles) can significantly enhance biological effects.[6][8] For instance, the thiosemicarbazide moiety, when combined with the quinoline ring, is thought to be a key contributor to the observed antitumor activity, possibly by enabling the molecule to bind with cellular macromolecules like proteins or DNA.[6][9]

The following diagram illustrates the key SAR takeaways for the 7-chloroquinoline scaffold.

Caption: Key structure-activity relationships for the 7-chloroquinoline scaffold.

Mechanistic Considerations

While the precise mechanisms are still under investigation for many novel derivatives, several hypotheses guide current research:

-

Antimalarial: Inhibition of heme detoxification remains the most cited mechanism, preventing the parasite from neutralizing the toxic heme byproduct of hemoglobin digestion.[7]

-

Anticancer: Potential mechanisms are diverse and include:

-

Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors (e.g., bosutinib), suggesting that new derivatives may also target key signaling pathways involved in cell proliferation.

-

DNA Intercalation/Damage: The planar aromatic system of the quinoline ring could intercalate with DNA, while other functional groups might bind to cellular macromolecules, triggering a DNA-damage response.[6][9]

-

Topoisomerase Inhibition: These enzymes are critical for DNA replication and are validated targets for cancer therapy.[7]

-

Part 4: Validated Experimental Protocols

To ensure reproducibility and facilitate further research, this section provides a detailed, self-validating protocol for the synthesis of 3-substituted 7-chloroquinoline derivatives, adapted from published literature.[5]

Protocol: Ultrasound-Assisted Synthesis of a 3-(7-chloroquinolin-4-ylamino)-thioxopyrimidin-4(1H)-one Derivative (Compound 9 Analogue)

This protocol details a two-step synthesis starting from 4,7-dichloroquinoline. The ultrasound irradiation provides the necessary energy to drive the reactions efficiently.

Materials & Reagents:

-

4,7-dichloroquinoline

-

Thiosemicarbazide

-

Ethyl acetoacetate

-

Ethanol (absolute)

-

Chloroform (CHCl₃)

-

Sodium Hydroxide (NaOH), 1N solution

-

Thin Layer Chromatography (TLC) plates (silica gel)

-

Ultrasonic bath with temperature control

-

Standard reflux and filtration apparatus

Step 1: Synthesis of 2-(7-chloroquinolin-4-yl)thiosemicarbazide (Intermediate)

-

Rationale: This is a nucleophilic aromatic substitution where the amino group of thiosemicarbazide displaces the highly reactive chlorine atom at the C4 position of the quinoline ring. The C7-chlorine is much less reactive.

-

Procedure: a. In a round-bottom flask, combine 4,7-dichloroquinoline (1.98 g, 0.01 mol) and thiosemicarbazide (0.91 g, 0.01 mol). b. Add absolute ethanol (15 mL) as the solvent. c. Place the flask in an ultrasonic bath and reflux at ambient temperature for 30 minutes. The use of ultrasound accelerates the reaction compared to conventional heating. d. In-Process Control: Monitor the reaction's completion by TLC (e.g., using a 1:2 ethyl acetate-petroleum ether mobile phase). The disappearance of the starting material spot indicates completion. e. After completion, add chloroform (150 mL) to the reaction mixture. f. Wash the organic mixture with 1N NaOH (150 mL) in a separatory funnel to remove any acidic impurities. g. Separate the organic layer and pour it into ice-cold water. A precipitate will form. h. Collect the solid product by vacuum filtration, wash with cold water, and dry to yield the intermediate.

Step 2: Synthesis of 3-(7-chloroquinolin-4-ylamino)-tetrahydro-6-methyl-2-thioxopyrimidin-4(1H)-one (Final Product)

-

Rationale: This step involves a condensation reaction between the thiosemicarbazide intermediate and ethyl acetoacetate to form the pyrimidinone ring.

-

Procedure: a. In a round-bottom flask, dissolve the intermediate from Step 1 (2.52 g, 0.01 mol) in absolute ethanol. b. Add ethyl acetoacetate (1.30 g, 0.01 mol). c. Place the flask in an ultrasonic bath and reflux at 90°C for 40 minutes. d. In-Process Control: Monitor the reaction by TLC. e. Upon completion, allow the mixture to cool. The product will precipitate as crystals. f. Collect the crude product by filtration. g. Purification & Validation: Recrystallize the solid from hot ethanol to obtain pure brown crystals. The purity can be confirmed by melting point analysis and the structure validated using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Conclusion and Future Outlook

The 3-substituted 7-chloroquinoline framework is a remarkably versatile scaffold with proven potential in anticancer and antimalarial drug discovery. The synthetic accessibility, combined with the rich structure-activity relationship data, provides a solid foundation for the rational design of new, more potent, and selective therapeutic agents.

Future research should focus on:

-

Expanding Chemical Diversity: Utilizing advanced synthetic methods to explore novel and diverse substitutions at the 3-position.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most active compounds to enable target-based drug design.

-

In Vivo Evaluation: Progressing lead compounds from in vitro screening to in vivo animal models to assess their efficacy, pharmacokinetics, and safety profiles.

By leveraging the insights and protocols detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this privileged chemical scaffold.

References

-

Aboelnaga, A. Z., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Green Chemistry Letters and Reviews, 11(3), 254-263. [Link]

-

Aboelnaga, A. Z., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. [Link]

-

Kumar, A., et al. (2022). Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases. Scientific Reports, 12(1), 4758. [Link]

-

Anonymous. (n.d.). In silico study of 4-amino substituted-7-chloroquinoline derivatives as Plasmodium falciparum lactate dehydrogenase inhibitors. ResearchGate. [Link]

-

de F. P. L. e Silva, F., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(8), 1716-1725. [Link]

-

Tchoukoua, A., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(3), M1453. [Link]

-

Wang, D., et al. (2021). Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines. ACS Omega, 6(1), 533-544. [Link]

-

Anonymous. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. RSC Advances. [Link]

-

Pharmacy MCQs. (2025). Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. YouTube. [Link]

-

Nilsen, A., et al. (2013). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. Journal of Medicinal Chemistry, 56(4), 1441-1451. [Link]

-

Aboelnaga, A. Z., & El-Sayed, W. A. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. ResearchGate. [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. youtube.com [youtube.com]

- 3. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Synthesis of new series of quinoline derivatives with insecticidal effects on larval vectors of malaria and dengue diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis, Structure–Activity Relationship, and Antimalarial Efficacy of 6-Chloro-2-arylvinylquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

The 3-Methoxyquinoline Scaffold: A Privileged Core in Modern Drug Discovery

A Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 3-Methoxyquinoline Derivatives

Executive Summary

The quinoline ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse array of biological targets.[1] This guide focuses on a specific, highly functionalized subset: the 3-methoxyquinoline core. The introduction of a methoxy group at the C-3 position significantly influences the molecule's electronic and steric properties, unlocking unique and potent biological activities. This document provides an in-depth technical analysis for researchers and drug development professionals on the synthesis, multi-faceted biological profile, and therapeutic applications of 3-methoxyquinoline scaffolds, with a primary focus on their anticancer, antimicrobial, and neuroprotective properties. We will explore the causality behind experimental designs, present detailed protocols for biological evaluation, and summarize key structure-activity relationship (SAR) data to guide future discovery efforts.

The 3-Methoxyquinoline Scaffold: Synthesis and Significance

The versatility of the quinoline scaffold stems from its synthetic accessibility and the numerous positions available for functionalization.[2] The strategic placement of a methoxy group at the 3-position serves as a critical design element, often enhancing target engagement and modulating pharmacokinetic properties.

General Synthetic Strategies

The construction of the 3-methoxyquinoline core can be achieved through several established synthetic routes. A common and effective approach involves the cyclization of appropriately substituted anilines with carbonyl compounds. Key named reactions often employed for the quinoline backbone include the Friedländer, Knorr, and Pfitzinger syntheses.[3] Subsequent modification, such as methoxylation of a 3-hydroxyquinoline intermediate, finalizes the core structure.

Below is a generalized workflow for the synthesis of a 3-methoxyquinoline derivative, illustrating a common synthetic logic.

Caption: Generalized workflow for the synthesis of 3-methoxyquinoline derivatives.

Anticancer Activity Profile

Quinoline derivatives have demonstrated significant potential in oncology by targeting various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and, notably, tubulin polymerization.[3] The 3-methoxyquinoline scaffold has emerged as a key pharmacophore in the development of potent cytotoxic agents.

Mechanism of Action: Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them a prime target for anticancer drugs.[4] Certain 3-methoxyquinoline derivatives function as microtubule-targeting agents by binding to the colchicine-binding site on β-tubulin. This interaction disrupts the dynamic equilibrium of microtubule assembly and disassembly, leading to a cascade of events that halt the cell cycle in the G2/M phase and ultimately trigger apoptosis (programmed cell death).[3]

The rationale for targeting tubulin is its critical role in mitosis. By preventing the formation of the mitotic spindle, cancer cell proliferation is effectively arrested. This mechanism is utilized by several clinically successful anticancer drugs.

Caption: Mechanism of action for tubulin-inhibiting 3-methoxyquinoline derivatives.

Structure-Activity Relationship (SAR)

SAR studies are crucial for optimizing the anticancer potency of the 3-methoxyquinoline scaffold. Key findings indicate that:

-

Aromatic Substituents: The nature and position of substituents on other parts of the quinoline ring and on appended aromatic moieties significantly impact activity. Electron-releasing groups on an aromatic ring fused to the quinoline system can increase activity, whereas electron-withdrawing groups may decrease it.[5]

-

Linker Groups: The type of linker connecting the quinoline core to other pharmacophores is critical. For instance, a benzyl linker has been shown to be more favorable for activity than a sulfonyl linker.[5]

In Vitro Cytotoxicity Data

The cytotoxic potential of novel compounds is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) value represents the concentration of a compound required to inhibit the growth of 50% of the cells.

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Dihydroquinolin-4-one | HL-60 (Leukemia) | 0.91 ± 0.03 | [6] |

| Imidazoquinoxaline | A375 (Melanoma) | 0.003 | [7] |

| Quinoxaline Derivative | MCF-7 (Breast) | 6.93 ± 0.4 | [8] |

| Quinoline-Chalcone Hybrid | A549 (Lung) | 1.91 | [4] |

| This table presents representative IC₅₀ values for related quinoline/quinoxaline scaffolds to illustrate the potent anticancer activity achievable with this general structure. |

Experimental Protocol: MTT Assay for Cytotoxicity Assessment

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[9] It relies on the reduction of the yellow MTT tetrazolium salt by mitochondrial dehydrogenases in metabolically active cells to form purple formazan crystals.[10] The amount of formazan produced is directly proportional to the number of viable cells.

Methodology:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the 3-methoxyquinoline test compounds. Remove the old medium from the wells and add 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubation: Incubate the plates for the desired exposure period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL in PBS) to each well to achieve a final concentration of 0.45-0.5 mg/mL.[10]

-

Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to reduce the MTT into insoluble purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals.[10] Mix thoroughly to ensure complete solubilization.

-

Absorbance Reading: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength between 500 and 600 nm (typically 570 nm).

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial and Antifungal Activities

The emergence of antimicrobial resistance necessitates the development of new classes of antibiotics.[11] Quinoline derivatives have a long history of use as antimicrobial agents, and modern derivatives, including 3-methoxyquinolines, continue to show promise in this area.[5][12]

Spectrum of Activity & SAR

Derivatives of the quinoline scaffold have demonstrated broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as various fungal pathogens.[13][14]

Structure-activity relationship studies indicate that antimicrobial potency is highly dependent on the substitution pattern around the quinoline core.[12] For example, in a series of 7-methoxyquinoline derivatives, a compound bearing a sulfamethazine moiety (compound 3l) showed the highest efficacy against E. coli and C. albicans.[14] This highlights the importance of the specific substituents in directing the antimicrobial spectrum and potency.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is a key parameter for quantifying the potency of a potential new antibiotic.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 7-Methoxyquinoline (3l) | E. coli | 7.81 | [14] |

| 7-Methoxyquinoline (3l) | C. albicans | 31.125 | [14] |

| Quinolinequinone (QQ1) | S. aureus | 1.22 | [13][15] |

| Quinolinequinone (QQ6) | E. faecalis | 4.88 | [13][15] |

| This table provides representative MIC values for various methoxyquinoline and quinolinequinone derivatives against pathogenic microbes. |

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely used technique for determining the MIC of antimicrobial agents in a liquid medium.[16][17] The protocol is performed in 96-well microtiter plates.

Methodology:

-

Prepare Compound Dilutions: Prepare a 2x stock solution of the highest concentration of the 3-methoxyquinoline compound to be tested. In a 96-well plate, add 100 µL of sterile broth to all wells. Add 100 µL of the 2x compound stock to the first column, creating the highest test concentration.

-

Serial Dilution: Perform a twofold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate to create a range of concentrations. Discard 100 µL from the last dilution column.

-

Inoculum Preparation: Prepare a standardized bacterial or fungal inoculum adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.[16]

-

Inoculation: Add 100 µL of the standardized inoculum to each well, bringing the final volume to 200 µL and diluting the compound concentrations to their final 1x values. Leave a well with broth only (sterility control) and a well with broth and inoculum but no compound (growth control).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for most bacteria, or under appropriate conditions for the specific microorganism being tested.

-

Reading the MIC: After incubation, determine the MIC by visually inspecting the wells. The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

Neuroprotective and Cholinesterase Inhibition Profile

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by a decline in cognitive function. One of the primary therapeutic strategies for managing AD is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzyme acetylcholinesterase (AChE).[18][19] Quinoline-based structures are central to several AChE inhibitors.

Targeting Acetylcholinesterase (AChE)

AChE is responsible for the rapid hydrolysis of acetylcholine in the synaptic cleft.[20] By inhibiting AChE, the concentration and duration of action of acetylcholine are increased, which can lead to improvements in cognitive symptoms in AD patients. Several quinolinone derivatives have been identified as potent inhibitors of human recombinant AChE (hrAChE).[21]

SAR for AChE Inhibition

For quinoline-based AChE inhibitors, SAR studies have revealed several important structural features:

-

Piperidine/Piperazine Moiety: The presence of a piperidine or piperazine ring often enhances inhibitory activity.[1]

-

Linker Length: The length of the alkyl chain linking the quinoline core to another functional group, such as a piperazine, can significantly influence potency. An increase in the methylene chain length has been correlated with increased AChE inhibition.[1]

-

Substituents: Specific substituents, such as an isopropylpyrazine group, combined with an optimal linker length, can lead to the best inhibitory activity.[1]

Quantitative Data: IC₅₀ for AChE Inhibition

The potency of AChE inhibitors is quantified by their IC₅₀ values.

| Compound Class | Enzyme | IC₅₀ (µM) | Reference |

| Quinolinone (QN8) | hrAChE | 0.29 | [21] |

| Quinoline Derivative (21c) | AChE | 0.56 | [1] |

| Carbamate Derivative (12b) | AChE | 0.00032 | [22] |

| This table presents IC₅₀ values for representative quinoline and quinolinone derivatives, demonstrating their potential as potent AChE inhibitors. |

Experimental Protocol: Ellman's Method for AChE Inhibition Assay

Ellman's method is a rapid, sensitive, and widely used colorimetric assay to measure AChE activity.[20][23] The assay is based on the reaction of thiocholine, a product of the enzymatic hydrolysis of acetylthiocholine, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, which is measured spectrophotometrically.

Methodology:

-

Reagent Preparation: Prepare a phosphate buffer (e.g., 0.1 M, pH 8.0), a solution of DTNB in the buffer, a solution of acetylthiocholine iodide (ATCI) substrate, and a solution of the AChE enzyme.

-

Assay Setup: In a 96-well plate, add the phosphate buffer, the DTNB solution, and the test compound (3-methoxyquinoline derivative) at various concentrations. Include a positive control (a known AChE inhibitor like donepezil) and a negative control (no inhibitor).

-

Enzyme Addition: Add the AChE enzyme solution to all wells except for a blank control. Pre-incubate the plate for a set time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to interact with the enzyme.

-

Initiate Reaction: Start the reaction by adding the ATCI substrate solution to all wells.

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time (e.g., every minute for 5-10 minutes) using a microplate reader in kinetic mode. The rate of color change is proportional to the AChE activity.

-

Data Analysis: Calculate the rate of reaction for each concentration of the inhibitor. Determine the percentage of inhibition relative to the negative control. Plot the percent inhibition against the inhibitor concentration and calculate the IC₅₀ value.

Conclusion and Future Directions

The 3-methoxyquinoline scaffold is a versatile and potent core structure in medicinal chemistry. Its derivatives have demonstrated significant promise as anticancer, antimicrobial, and neuroprotective agents. The insights from structure-activity relationship studies provide a clear roadmap for the rational design of next-generation therapeutics with improved potency and selectivity. The detailed experimental protocols provided in this guide offer a standardized framework for the biological evaluation of novel 3-methoxyquinoline compounds. Future research should focus on leveraging this knowledge to optimize lead compounds, explore novel therapeutic targets, and advance the most promising candidates toward clinical development.

References

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (2023). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing Pathogenic Microbes. (2023). MDPI. Retrieved February 5, 2026, from [Link]

-

Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. (2022). MDPI. Retrieved February 5, 2026, from [Link]

-

Review on recent development of quinoline for anticancer activities. (n.d.). Cogent Chemistry. Retrieved February 5, 2026, from [Link]

-

Recent Developments on Antimicrobial Quinoline Chemistry. (2015). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones. (2022). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Antimicrobial Activity of the Quinoline Derivative HT61 against Staphylococcus aureus Biofilms. (2020). PubMed. Retrieved February 5, 2026, from [Link]

-

SAR studies of quinoline and derivatives as potential treatments for Alzheimer's disease. (n.d.). ScienceDirect. Retrieved February 5, 2026, from [Link]

-

The IC50 values of the chalcone methoxy derivatives 3a and 5a. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

IC50 Values for Inhibition of Acetylcholinesterase and Butyrylcholinesterase Activities. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure.... (2021). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives. (2021). MDPI. Retrieved February 5, 2026, from [Link]

-

Structure-activity relationship of anticancer drug candidate quinones. (2020). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

MIC Determination By Microtitre Broth Dilution Method. (n.d.). Hancock Lab. Retrieved February 5, 2026, from [Link]

-

Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation. (2021). PubMed. Retrieved February 5, 2026, from [Link]

-

MIC determination by broth micro dilution using Sensititre plates from Thermo Scientific. (2022). FWD AMR-RefLabCap. Retrieved February 5, 2026, from [Link]

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). MDPI. Retrieved February 5, 2026, from [Link]

-

Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. (2023). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. (2021). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). SpringerLink. Retrieved February 5, 2026, from [Link]

-

Design and Biological Evaluation of Mannich-Modified 8-Hydroxyquinoline–Phthalimide Hybrids Against Drug-Resistant Cancer Cells. (n.d.). MDPI. Retrieved February 5, 2026, from [Link]

-

Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. (2023). Protocols.io. Retrieved February 5, 2026, from [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved February 5, 2026, from [Link]

-

Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. (2001). PubMed. Retrieved February 5, 2026, from [Link]

-

General scaffold of the 3-Carboxy quinoline compounds. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

IC 50 values of acetylcholinesterase enzyme (AChE) inhibition... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A study of the antimicrobial activity of selected synthetic and naturally occurring quinolines. (2006). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines... (2021). MDPI. Retrieved February 5, 2026, from [Link]

-

Acetylcholinesterase Inhibition of Diversely Functionalized Quinolinones for Alzheimer's Disease Therapy. (2020). ResearchGate. Retrieved February 5, 2026, from [Link]

-

MTT Proliferation Assay Protocol. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Quinoline derivatives volunteering against antimicrobial resistance... (2022). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

lines ic50 values: Topics by Science.gov. (n.d.). Science.gov. Retrieved February 5, 2026, from [Link]

-

Synthesis of New Methoxyquinopimaric-Acid Scaffold Derivatives. (2012). ResearchGate. Retrieved February 5, 2026, from [Link]

-

IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

Cell Viability Assays - Assay Guidance Manual. (2013). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022. (2022). MDPI. Retrieved February 5, 2026, from [Link]

-

Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease. (n.d.). National Institutes of Health. Retrieved February 5, 2026, from [Link]

-

Broth Dilution Method for MIC Determination. (2013). Microbe Online. Retrieved February 5, 2026, from [Link]

-

2-Methoxyquinoline-3-carbaldehyde. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs. (n.d.). Arkivoc. Retrieved February 5, 2026, from [Link]

Sources

- 1. SAR studies of quinoline and derivatives as potential treatments for Alzheimer’s disease - Arabian Journal of Chemistry [arabjchem.org]

- 2. mdpi.com [mdpi.com]

- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 4. clyte.tech [clyte.tech]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Anticancer Properties of New 3-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New Potential Agents for Malignant Melanoma Treatment—Most Recent Studies 2020–2022 [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 17. microbeonline.com [microbeonline.com]

- 18. "Structure-activity relationship of anticancer drug candidate quinones" by Nadire ÖZENVER, Neslihan SÖNMEZ et al. [journals.tubitak.gov.tr]

- 19. Evaluating Quinolines: Molecular Dynamics Approach to Assess Their Potential as Acetylcholinesterase Inhibitors for Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

- 21. mdpi.com [mdpi.com]

- 22. Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Discovery of new acetylcholinesterase inhibitors for Alzheimer’s disease: virtual screening and in vitro characterisation - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Strategic Synthesis of 3-Methoxyquinoline Intermediates for Drug Discovery

Introduction: The Quinoline Scaffold in Modern Medicinal Chemistry

The quinoline ring system is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents with a vast spectrum of biological activities. Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve specific interactions with biological targets. Quinolone-derived compounds, a subset of this family, are used to treat a wide array of diseases, including bacterial infections, cancer, malaria, and HIV. Within this critical class of heterocycles, 3-methoxyquinoline stands out as a particularly valuable intermediate. The methoxy group at the 3-position can act as a key pharmacophoric element, a metabolic blocker, or a synthetic handle for further molecular elaboration, making it a cornerstone for building libraries of novel drug candidates.

This guide provides a detailed examination of robust and reproducible methods for the synthesis of 3-methoxyquinoline, focusing on the underlying chemical principles, step-by-step protocols, and essential characterization techniques required for advancing drug discovery programs.

Part 1: Strategic Approaches to 3-Methoxyquinoline Synthesis

The construction of the quinoline core can be achieved through several classic named reactions, including the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses.[1][2][3] The choice of method is dictated by the availability of starting materials, desired substitution patterns, and reaction scalability.

-

Classical Cyclocondensations: Reactions like the Combes synthesis (acid-catalyzed condensation of an aniline with a β-diketone)[2][4][5] and the Skraup-Doebner-von Miller synthesis (reaction of anilines with α,β-unsaturated carbonyl compounds)[2][6][7] are powerful for building the quinoline core from acyclic precursors. However, introducing a methoxy group specifically at the 3-position requires carefully designed and often complex starting materials.

-

The Friedländer Annulation: This method, involving the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, offers a more direct and modular approach to polysubstituted quinolines.[8][9][10] Its versatility makes it a highly attractive strategy.

-

Post-Core-Formation Functionalization: An alternative and often more efficient strategy is to first construct a quinoline ring with a suitable leaving group at the 3-position (e.g., a halogen) and then introduce the methoxy group via nucleophilic aromatic substitution (SNAr). This approach leverages the inherent electrophilicity of the quinoline ring.

For the preparation of 3-methoxyquinoline, the SNAr approach offers exceptional yield and simplicity, making it a preferred method for laboratory-scale synthesis.

Part 2: Featured Protocol — High-Yield Synthesis via Nucleophilic Aromatic Substitution (SNAr)

This protocol details the synthesis of 3-methoxyquinoline from 3-bromoquinoline. The reaction proceeds via a copper-catalyzed nucleophilic aromatic substitution, a reliable and field-proven method.

Causality and Mechanistic Insight

The quinoline ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the ring nitrogen. This property makes the ring susceptible to attack by strong nucleophiles. The bromine atom at the C-3 position serves as an excellent leaving group. The reaction is facilitated by a copper(I) iodide catalyst, which is believed to coordinate to both the quinoline nitrogen and the incoming nucleophile (methoxide), lowering the activation energy for the substitution. The use of a polar aprotic solvent like dimethylformamide (DMF) is crucial as it effectively solvates the sodium and iodide ions without quenching the highly reactive methoxide nucleophile.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 3-methoxyquinoline via SNAr.

Detailed Step-by-Step Protocol

Materials and Reagents:

-

3-Bromoquinoline

-

Sodium methoxide (30% solution in methanol or solid)

-

Copper(I) iodide (CuI)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether (Et₂O)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen (N₂) gas supply

-

Round-bottom flask, condenser, and magnetic stirrer

Procedure:

-

Inert Atmosphere: Set up a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere. This is critical as sodium methoxide is sensitive to moisture and air.

-

Reagent Addition: To the flask, add 3-bromoquinoline (1.0 eq). Dissolve it in anhydrous DMF.

-

Catalyst and Nucleophile: Add copper(I) iodide (approx. 0.05 eq). Then, carefully add a 30% solution of sodium methoxide in methanol (approx. 1.1-1.2 eq).

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 16-24 hours.[11]

-

Cooling and Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether. Repeat the extraction two more times to ensure complete recovery.

-

Washing: Combine the organic layers and wash sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.[11]

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Isolation: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting oil is often of high purity (>90%). If further purification is required, flash column chromatography on silica gel can be performed.

Quantitative Data Summary

| Parameter | Value/Description | Source |

| Starting Material | 3-Bromoquinoline | [11] |

| Reagents | Sodium methoxide, Copper(I) iodide | [11] |

| Solvent | Anhydrous Dimethylformamide (DMF) | [11] |

| Reaction Time | 16 hours | [11] |

| Reaction Temp. | Reflux | [11] |

| Typical Yield | ~94% | [11] |

| Appearance | Colorless to light yellow oil | [11] |

Part 3: Alternative Strategy — The Friedländer Annulation

The Friedländer synthesis provides a powerful convergent route to quinolines by condensing an o-aminoaryl ketone or aldehyde with a compound containing an α-methylene group.[8] This method is highly valued for its ability to construct complex, polysubstituted quinolines in a single step.

Mechanistic Rationale

The reaction can be catalyzed by either acid or base. The mechanism involves two key stages:

-

Aldol Condensation: An initial intermolecular aldol condensation occurs between the two carbonyl-containing starting materials, followed by dehydration to form an α,β-unsaturated aldehyde or ketone intermediate.[8]

-

Cyclization & Aromatization: The amino group of the intermediate then undergoes an intramolecular condensation with the remaining carbonyl group. A final dehydration step results in the formation of the stable, aromatic quinoline ring.[8]

To synthesize a 3-methoxyquinoline derivative via this route, one could conceptually react an o-aminobenzaldehyde with methoxyacetone.

General Friedländer Mechanism Diagram

Caption: General mechanism of the Friedländer quinoline synthesis.

Part 4: Purification and Characterization Protocols

Rigorous purification and characterization are non-negotiable steps in drug discovery to ensure the identity, purity, and stability of synthetic intermediates.

Purification Methods

-

Extraction: As detailed in the SNAr protocol, a standard aqueous work-up followed by liquid-liquid extraction is the first line of purification, effectively removing inorganic salts and water-soluble impurities.[11]

-

Flash Column Chromatography: This is the most common method for purifying organic compounds. For 3-methoxyquinoline, a silica gel stationary phase with an eluent system like petroleum ether/ethyl acetate is effective.[12]

-

Recrystallization: If the product or an intermediate is a solid, recrystallization from a suitable solvent system can yield material of very high purity.[13]

Structural Characterization and Validation

The identity and purity of the synthesized 3-methoxyquinoline must be confirmed using a combination of spectroscopic methods.[14][15]

1. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for unambiguous structure elucidation. The data provided in the literature serves as an excellent reference.[11]

| ¹H NMR Data for 3-Methoxyquinoline (300 MHz, CDCl₃) | | :--- | :--- | | Chemical Shift (δ) ppm | Assignment & Multiplicity | | 8.45 | H-2 (d) | | 7.85 | H-8 (dd) | | 7.49 | H-5 (dd) | | 7.36-7.25 | H-6, H-7 (m) | | 7.12 | H-4 (d) | | 3.67 | -OCH₃ (s) | Data sourced from ChemicalBook.[11]

2. Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the compound. For 3-methoxyquinoline (C₁₀H₉NO), the expected mass for the protonated molecular ion is:

-

Expected [M+H]⁺: 160.07 m/z[11]

3. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.

-

Expected Peaks:

-

~3050 cm⁻¹ (Aromatic C-H stretch)

-

~1600, 1500, 1450 cm⁻¹ (Aromatic C=C and C=N stretches)

-

~1250, 1050 cm⁻¹ (C-O stretch of the methoxy group)

-

4. High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of a compound. A validated HPLC method can provide precise quantification of the product and any impurities.[16]

References

-

synthesis of quinoline derivatives and its applications . Slideshare. [Link]

-

Combes quinoline synthesis . Wikipedia. [Link]

-

Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions . ACS Combinatorial Science. [Link]

-

Combes Quinoline Synthesis Mechanism . YouTube. [Link]

-

Bischler-Napieralski Reaction . Organic Chemistry Portal. [Link]

-

Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies . National Institutes of Health (NIH). [Link]

-

Preparation of Isoquinoline by Bischler Napieralski Synthesis . YouTube. [Link]

-

Synthesis, Anticancer Activity, and Docking Studies of Novel Hydroquinone-Chalcone-Pyrazoline Hybrid Derivatives . MDPI. [Link]

-

Synthesis, spectral characterization, crystal structure and computational investigation of 2-formyl-6-methoxy-3-carbethoxy quino . Malaria World. [Link]

-

Novel methoxyquinoline derivative: Synthesis, characterization, crystal structure, Hirshfeld surface, thermodynamic properties, and quantum chemical calculation of 3,6,8-trimethoxyquinoline . Taylor & Francis Online. [Link]

-

The Friedländer Synthesis of Quinolines . Organic Reactions. [Link]

-

Purification, Characterization, and Identification of 3-hydroxy-4-methoxy Benzal Acrolein-An Intermediate of Synthesizing Advantame . PubMed. [Link]

-

SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW . IIP Series. [Link]

-

Bischler-Napieralski Reaction in Total Synthesis of Isoquinoline-based Natural Products. An Old Reaction, a New Application . ResearchGate. [Link]

-

Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines . National Institutes of Health (PMC). [Link]

-

Supporting Information For . The Royal Society of Chemistry. [Link]

-

One-Pot Multicomponent Synthesis of Methoxybenzo[h]quinoline-3-carbonitrile Derivatives; Anti-Chagas, X . MDPI. [Link]

-

Design, Synthesis and Biological Evaluation of Some Novel 3-Methlyquinoxaline-2-Hydrazone Derivatives . Longdom Publishing. [Link]

-

2-Methoxyquinoline-3-carbaldehyde . ResearchGate. [Link]

-

Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . The Journal of Organic Chemistry. [Link]

-

Synthesis of Poly-Substituted Quinolines via Friedländer Hetero-Annulation Reaction Using Silica-Supported P2O5 under Solvent- . ResearchGate. [Link]

-

Organic Name Reaction With Their Respective Mechanism . Slideshare. [Link]

-

Purification of Quinoline-3,4-diones . Reddit. [Link]

- 260 quinolones for applications in medicinal chemistry: synthesis and structure. Unknown Source.

-

NMR, mass spectroscopy, IR - finding compound structure . ResearchGate. [Link]

-

On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . The Journal of Organic Chemistry. [Link]

-

Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities . ResearchGate. [Link]

-

Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism . YouTube. [Link]

-

Solving A Viewer's Unknown Using NMR, IR and MS Spectroscopy! - Example 4 . YouTube. [Link]

-